![molecular formula C65H110ClN13O13 B12400850 (3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, peptide coupling, and selective protection/deprotection of functional groups. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for catalyzing hydrolysis. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product formation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while hydrolysis can produce smaller peptide fragments or amino acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe for studying protein-ligand interactions, enzyme activity, and cellular signaling pathways. Its ability to interact with specific biomolecules makes it a valuable tool for elucidating biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for targeting specific diseases, such as cancer or infectious diseases, by modulating molecular pathways involved in disease progression.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique chemical structure allows for the design of materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1-octanoylpiperidine-3-carbonyl: Shares a similar piperidine core structure.
(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl: Contains similar functional groups and chiral centers.
Uniqueness
This compound is unique due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactivity and biological activity, making it a versatile tool for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C65H110ClN13O13 |
|---|---|
Peso molecular |
1317.1 g/mol |
Nombre IUPAC |
(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C65H109N13O13.ClH/c1-11-13-14-15-19-28-55(81)77-31-21-25-44(38-77)58(85)72-49(34-43-23-17-16-18-24-43)60(87)71-48(27-22-30-75(8)9)59(86)74-51(32-40(3)4)63(90)78-39-45(79)35-53(78)64(91)76(10)52(33-41(5)6)62(89)73-50(37-56(82)83)61(88)70-47(26-20-29-69-65(67)68)54(80)36-46(57(66)84)42(7)12-2;/h16-18,23-24,40-42,44-53,79H,11-15,19-22,25-39H2,1-10H3,(H2,66,84)(H,70,88)(H,71,87)(H,72,85)(H,73,89)(H,74,86)(H,82,83)(H4,67,68,69);1H/t42-,44-,45+,46-,47-,48+,49-,50-,51-,52-,53-;/m0./s1 |
Clave InChI |
VMTKFLNBEFICBT-PQILTFOPSA-N |
SMILES isomérico |
CCCCCCCC(=O)N1CCC[C@@H](C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCN(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C[C@@H]([C@@H](C)CC)C(=O)N)O.Cl |
SMILES canónico |
CCCCCCCC(=O)N1CCCC(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN(C)C)C(=O)NC(CC(C)C)C(=O)N3CC(CC3C(=O)N(C)C(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)CC(C(C)CC)C(=O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



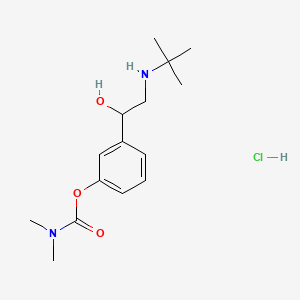

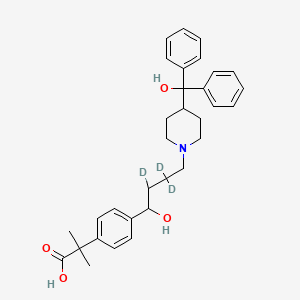
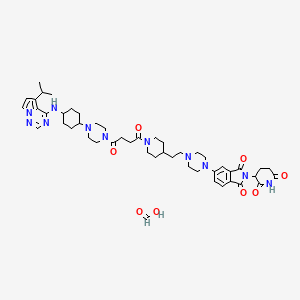
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
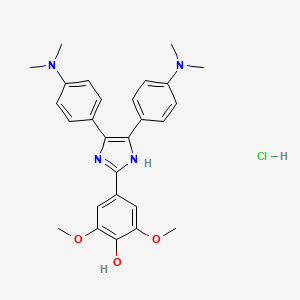
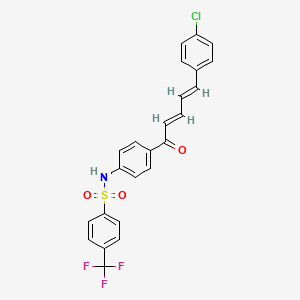
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)

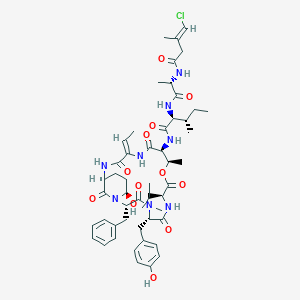
![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

